molecular formula C17H15N3O3 B5219860 N'-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzohydrazide

N'-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzohydrazide

Cat. No. B5219860
M. Wt: 309.32 g/mol
InChI Key: LRJKVXNMHKKQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzohydrazide, commonly known as DPBH, is a chemical compound with potential applications in scientific research. DPBH has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DPBH is not fully understood, but it is thought to involve the chelation of metal ions, the inhibition of Hsp90 activity, and the inhibition of amyloid-beta peptide aggregation. DPBH has been shown to selectively bind to copper ions, which may lead to the formation of a complex that disrupts cellular processes. DPBH has also been shown to inhibit the activity of Hsp90, which may lead to the induction of cell death in cancer cells. Finally, DPBH has been shown to inhibit the aggregation of amyloid-beta peptides, which may prevent the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DPBH has been shown to have various biochemical and physiological effects, including the inhibition of Hsp90 activity, the induction of cell death in cancer cells, and the inhibition of amyloid-beta peptide aggregation. DPBH has also been shown to selectively bind to copper ions and exhibit fluorescence, which may make it useful as a probe for the detection of copper ions in biological samples.

Advantages and Limitations for Lab Experiments

The advantages of DPBH for lab experiments include its potential applications in the detection of metal ions, as an anticancer agent, and as a potential therapeutic agent for Alzheimer's disease. DPBH has been shown to selectively bind to copper ions and exhibit fluorescence, making it a potential probe for the detection of copper ions in biological samples. DPBH has also been shown to induce cell death in cancer cells and inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. The limitations of DPBH for lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

Of research on DPBH include the development of more efficient synthesis methods, the investigation of its potential applications as a therapeutic agent for various diseases, and the optimization of its properties as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of DPBH and its potential toxicity.

Synthesis Methods

DPBH has been synthesized using various methods, including the reaction between 2,5-dioxo-1-phenyl-3-pyrrolidinyl chloride and benzohydrazide in the presence of a base, and the reaction between 2,5-dioxo-1-phenyl-3-pyrrolidinyl isocyanate and benzohydrazide. The yield of DPBH obtained from these methods has been reported to be between 60-80%. The purity of DPBH can be increased by recrystallization from solvents such as ethanol or methanol.

Scientific Research Applications

DPBH has potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential therapeutic agent for Alzheimer's disease. DPBH has been shown to selectively bind to copper ions and exhibit fluorescence, making it a potential probe for the detection of copper ions in biological samples. DPBH has also been shown to induce cell death in cancer cells by inhibiting the activity of a protein called Hsp90, which is involved in the regulation of cell growth and survival. Additionally, DPBH has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.

properties

IUPAC Name

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15-11-14(17(23)20(15)13-9-5-2-6-10-13)18-19-16(22)12-7-3-1-4-8-12/h1-10,14,18H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJKVXNMHKKQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide

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